molecular formula C20H25FN2O2 B5542760 2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane

2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane

Cat. No. B5542760
M. Wt: 344.4 g/mol
InChI Key: YUGISTDQCYCMDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azepane derivatives and their synthesis have been the subject of various studies, focusing on the development of new synthetic methodologies. For example, Lee and Beak (2006) demonstrated a highly diastereoselective and enantioselective synthesis of substituted azepanes using a (-)-sparteine-mediated asymmetric lithiation-conjugate addition sequence (Lee & Beak, 2006). This method could potentially be adapted for the synthesis of "2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane" by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The analysis of molecular structures often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on related compounds, such as fluorophenyl derivatives, provide insights into the structural characteristics of similar azepane compounds. For instance, structural and vibrational properties of fluorophenyl thioureas were investigated using X-ray diffraction and vibrational spectra, which could be relevant for understanding the structural features of the compound (Saeed, Erben, Shaheen, & Flörke, 2011).

Chemical Reactions and Properties

Chemical properties of azepane derivatives, including their reactivity and potential chemical transformations, have been explored in various contexts. For example, the palladium-catalyzed cascade reaction of o-cyanobiaryls with arylboronic acids for synthesizing dibenzo[c,e]azepines showcases the type of chemical reactivity such compounds can exhibit (Yao et al., 2019).

Physical Properties Analysis

The physical properties of azepane derivatives, including melting points, solubility, and crystalline structure, can be inferred from studies on similar compounds. For instance, the hydrothermal synthesis of tetrazole derivatives provides information on solubility and crystalline properties that could be relevant for azepane compounds (Wang, Cai, & Xiong, 2013).

Chemical Properties Analysis

The investigation of the chemical properties of azepane derivatives, such as acidity, basicity, and reactivity towards various reagents, is essential for understanding their behavior in chemical reactions. Studies on the synthesis and reactivity of isoxazoles and azepines, including functional group transformations and reaction mechanisms, offer valuable insights into the chemical behavior of similar compounds (Jalal, Bera, Sarkar, Paul, & Jana, 2014).

Scientific Research Applications

Photochemistry and Structural Analysis

Research on similar organosilicon compounds bearing a phenylazo group, such as 2-(phenylazo)phenyl group, highlights the reversible photoswitching of coordination numbers of silicon atoms. These compounds exhibit unique photochemical properties that could be relevant in materials science and chemical synthesis. Notably, fluorosilanes show an intramolecular interaction leading to a change in structure between a distorted trigonal bipyramidal and a tetrahedral structure, which can be reversibly switched by photoirradiation (Kano, Komatsu, Yamamura, & Kawashima, 2006).

Chemical Sensing Applications

Compounds like benzimidazole-embedded N-fused aza-indacenes, which are structurally related to the query compound, have been developed as optical-based chemosensors for detecting dissolved carbon dioxide gas. This suggests potential applications of similar compounds in environmental monitoring and gas sensing technologies (Ishida et al., 2013).

Drug Discovery and Protein Kinase Inhibition

Novel azepane derivatives, structurally similar to the query compound, have been explored for inhibiting protein kinase B (PKB-alpha), an enzyme involved in various cellular processes. This research is significant for drug discovery, particularly in designing new therapeutic agents targeting specific protein kinases (Breitenlechner et al., 2004).

Synthesis of Fluorinated Compounds

Studies on the synthesis of fluorinated compounds, such as fluorophenyl azides and their photolytic behavior, are relevant for understanding the chemical properties and reactions of compounds similar to 2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane. Such research can contribute to the development of new synthetic methods in organic chemistry (Leyva & Sagredo, 1998).

Neuroimaging and Radioligand Development

Research into the synthesis of radiolabeled compounds for imaging norepinephrine transporters highlights the potential of fluorinated azepanes in neuroimaging. Such compounds can be used as radioligands in positron emission tomography (PET) studies, providing insights into neurological disorders and brain function (Schou et al., 2006).

properties

IUPAC Name

[2-(3-fluorophenyl)azepan-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-14(2)11-17-13-19(25-22-17)20(24)23-10-5-3-4-9-18(23)15-7-6-8-16(21)12-15/h6-8,12-14,18H,3-5,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGISTDQCYCMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCCCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane

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